7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound is a quinazolinone derivative featuring a fused [1,3]dioxolo ring system, a sulfanylidene (C=S) group at position 6, and a 3-oxopropyl chain linked to a 4-(2-methoxyphenyl)piperazine moiety. The dioxolane ring may enhance metabolic stability, while the sulfanylidene group could influence electron distribution and binding affinity.
Properties
Molecular Formula |
C23H24N4O5S |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C23H24N4O5S/c1-30-18-5-3-2-4-17(18)25-8-10-26(11-9-25)21(28)6-7-27-22(29)15-12-19-20(32-14-31-19)13-16(15)24-23(27)33/h2-5,12-13H,6-11,14H2,1H3,(H,24,33) |
InChI Key |
AJRSPEWFGGKNRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origin of Product |
United States |
Biological Activity
The compound 7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one represents a novel structure in medicinal chemistry. Its unique functional groups suggest potential biological activities, particularly in the modulation of neurotransmitter systems and other therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure with various functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O5S |
| Molecular Weight | 452.56 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). Preliminary studies suggest that it may act as an antagonist for serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive processes.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound's structural similarity to known serotonin receptor ligands suggests it may influence serotonin signaling pathways.
- Dopaminergic Activity : Given the piperazine moiety's prevalence in dopamine receptor interactions, the compound may also exhibit dopaminergic effects.
- Antioxidant Properties : The presence of sulfanylidene groups could confer antioxidant capabilities, potentially protecting against oxidative stress.
Biological Activity Studies
Several studies have evaluated the biological activity of compounds structurally similar to this compound.
Case Study 1: Serotonin Receptor Binding Affinity
A study assessed a related compound's binding affinity to the serotonin 5-HT7 receptor. The results indicated a Ki value of 2.6 nM for a similar piperazine derivative, suggesting high affinity for serotonin receptors . This indicates that our compound might have comparable or enhanced binding properties due to structural similarities.
Case Study 2: Neuroprotective Effects
Research involving piperazine derivatives has shown neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. These findings suggest that compounds with similar structures could mitigate neurodegeneration .
Therapeutic Potential
Given its biological activity profile, this compound has potential therapeutic applications in:
- Psychiatric Disorders : As a modulator of serotonin and dopamine systems, it may be beneficial in treating depression and anxiety disorders.
- Neurodegenerative Diseases : Its antioxidant properties could make it a candidate for further research in conditions like Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a quinazolinone core, dioxolane ring, and substituted piperazine. Below is a comparative analysis with structurally related compounds:
* Calculated based on structural similarity to K284-5206 ().
Pharmacological and Physicochemical Insights
- Chain Length and Substituent Position: K284-5206 () has a longer oxohexyl chain and a 3-methoxyphenylpiperazine group compared to the target compound’s oxopropyl and 2-methoxyphenylpiperazine. The longer chain may increase lipophilicity (logP ~3.2 vs.
- Piperazine Substitution : The 2-methoxyphenyl group in the target compound may confer selectivity for serotonin receptors (5-HT₁A/2A) over dopamine D₂ receptors, as meta-substituted analogs (e.g., 3-methoxy in K284-5206) often show distinct binding profiles .
- Core Modifications : Compounds like 13 () lack the dioxolane and sulfanylidene groups, which are critical for the target compound’s conformational rigidity and electronic properties. This may reduce metabolic stability compared to the dioxolane-containing analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
